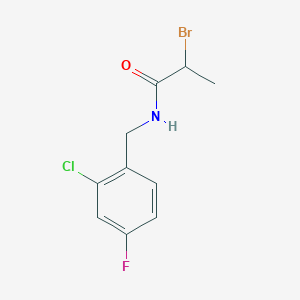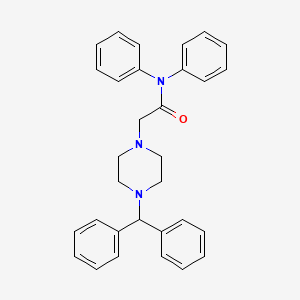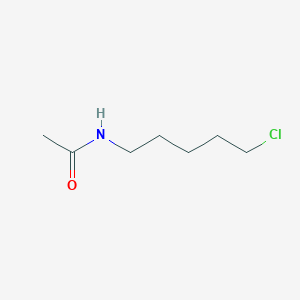
5-Bromo-2,3,4-trifluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Bromo-2,3,4-trifluorobenzaldehyde is a chemical compound with the CAS Number: 914935-69-6 . It has a molecular weight of 238.99 . The compound is liquid in its physical form .
Molecular Structure Analysis
The molecular formula of 5-Bromo-2,3,4-trifluorobenzaldehyde is C7H2BrF3O . The exact mass is 237.92400 .Physical And Chemical Properties Analysis
5-Bromo-2,3,4-trifluorobenzaldehyde is a liquid . The molecular weight is 238.99 . Unfortunately, specific physical and chemical properties like density, boiling point, melting point, and flash point are not available in the sources I found.Scientific Research Applications
Catalytic Synthesis
5-Bromo-2,3,4-trifluorobenzaldehyde is used in the synthesis of complex organic compounds. For example, it reacts with arylhydrazines in the presence of a palladium catalyst to afford 1-aryl-1H-indazoles, which are important in pharmaceutical research (Cho et al., 2004).
Synthesis of Novel Ligands
It also plays a role in the formation of novel chelating ligands. Nitration of similar compounds followed by specific reactions can lead to the creation of bidentate and tridentate 6-bromoquinoline derivatives (Hu et al., 2003).
Impact on Linear and Nonlinear Optical Properties
The structural and electronic properties of derivatives of this compound have been studied in the context of their linear and nonlinear optical responses. Bromine substitution has been found to affect optical properties significantly, enhancing nonlinear third-order susceptibility (Aguiar et al., 2022).
Applications in Crystallography
Its derivatives have also been reported in crystallography studies, revealing insights into molecular structures and interactions (Silva et al., 2004).
Preconcentration of Trace Elements
Some derivatives have been used for the preconcentration of trace elements like copper in water samples, indicating their utility in environmental analysis (Fathi & Yaftian, 2009).
Gas Chromatography Analysis
In analytical chemistry, derivatives have been utilized in the separation and determination of related compounds by gas chromatography, showcasing their role in analytical methods (Shi Jie, 2000).
properties
IUPAC Name |
5-bromo-2,3,4-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF3O/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHWHISBCFWUQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3,4-trifluorobenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[2-(2-Chloroethoxy)ethoxy]prop-1-yne](/img/structure/B2994022.png)
![1-Acetyl-3-{4-[(ethylsulfonyl)amino]phenyl}-5-(2-thienyl)-2-pyrazoline](/img/structure/B2994024.png)


![ethyl 5-amino-1-[5-({[4-(trifluoromethyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B2994027.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-5-((E)-2-methyl-3-phenylallylidene)-2-thioxothiazolidin-4-one](/img/structure/B2994028.png)
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B2994030.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2994031.png)